2-((2-(Benzo[d][1,3]dioxol-5-yl)-2-oxoethyl)thio)nicotinic acid
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Overview
Description
2-((2-(Benzo[d][1,3]dioxol-5-yl)-2-oxoethyl)thio)nicotinic acid is a complex organic compound that features a benzo[d][1,3]dioxole moiety, a thioether linkage, and a nicotinic acid derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-(Benzo[d][1,3]dioxol-5-yl)-2-oxoethyl)thio)nicotinic acid typically involves multiple steps One common approach starts with the preparation of the benzo[d][1,3]dioxole derivative, which is then reacted with a suitable thioether precursorThe reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like N,N-dimethylformamide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-((2-(Benzo[d][1,3]dioxol-5-yl)-2-oxoethyl)thio)nicotinic acid can undergo various chemical reactions, including:
Oxidation: The thioether linkage can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Electrophilic reagents such as bromine or nitric acid can be used under controlled conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohol derivatives, and various substituted aromatic compounds .
Scientific Research Applications
2-((2-(Benzo[d][1,3]dioxol-5-yl)-2-oxoethyl)thio)nicotinic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals
Mechanism of Action
The mechanism of action of 2-((2-(Benzo[d][1,3]dioxol-5-yl)-2-oxoethyl)thio)nicotinic acid involves its interaction with specific molecular targets. The benzo[d][1,3]dioxole moiety can interact with enzymes or receptors, modulating their activity. The thioether linkage and nicotinic acid derivative can also contribute to the compound’s overall biological activity by affecting cellular pathways and molecular interactions .
Comparison with Similar Compounds
Similar Compounds
Benzo[d][1,3]dioxole derivatives: Compounds like 1-((benzo[d][1,3]dioxol-5-yl)methyl)-2-((benzo[d][1,3]dioxol-6-yl)methyl)diselane.
Nicotinic acid derivatives: Compounds such as nicotinamide and isonicotinic acid.
Uniqueness
2-((2-(Benzo[d][1,3]dioxol-5-yl)-2-oxoethyl)thio)nicotinic acid is unique due to its combination of a benzo[d][1,3]dioxole moiety, a thioether linkage, and a nicotinic acid derivative. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
2-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]sulfanylpyridine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO5S/c17-11(9-3-4-12-13(6-9)21-8-20-12)7-22-14-10(15(18)19)2-1-5-16-14/h1-6H,7-8H2,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HASPLWYWDPMVFQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)CSC3=C(C=CC=N3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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